

Application Note: Stereoselective Synthesis of meso-Hydrobenzoin from Benzil

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Compound of Interest

Compound Name: *meso*-Hydrobenzoin

Cat. No.: B1201251

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Abstract

This document provides a detailed protocol for the synthesis of **meso-hydrobenzoin** via the stereoselective reduction of benzil using sodium borohydride (NaBH₄). This reduction is a classic example of diastereoselective synthesis, yielding almost exclusively the meso diastereomer.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It includes a comprehensive experimental procedure, safety and handling information, waste disposal guidelines, and characterization data.

Introduction

Hydrobenzoin and its derivatives are important chiral building blocks in organic synthesis.[3] The reduction of benzil, a diketone, produces hydrobenzoin, a diol with two chiral centers. This reaction can result in three stereoisomers: (R,R)-hydrobenzoin, (S,S)-hydrobenzoin, and **meso-hydrobenzoin**. [4] The use of sodium borohydride as the reducing agent allows for a high degree of diastereoselectivity, favoring the formation of the achiral meso compound due to steric hindrance in the transition state.[5][6] The yellow color of benzil disappears as it is reduced to the white crystalline **meso-hydrobenzoin**, providing a clear visual indication of the reaction's progression.[4][7]

Reaction Scheme

Figure 1. Overall reaction for the synthesis of **meso-hydrobenzoin** from benzil.

Caption: Reduction of benzil to **meso-hydrobenzoin**.

Experimental Protocol

Materials and Equipment

- Benzil ($C_{14}H_{10}O_2$)
- Sodium borohydride ($NaBH_4$), fresh powder[8]
- 95% Ethanol (C_2H_5OH)
- Deionized water (H_2O)
- 50 mL Erlenmeyer flask
- Magnetic stirrer and stir bar
- Heating plate
- Ice water bath
- Büchner funnel and filter flask
- Filter paper
- Watch glass
- Melting point apparatus
- Spectroscopic instruments (FTIR, NMR)

Procedure

- Dissolution of Benzil: In a 50-mL Erlenmeyer flask, dissolve 0.5 g of benzil in 5 mL of 95% ethanol. Gentle heating on a hot plate may be required to fully dissolve the solid.[9][10][11]
Once dissolved, allow the solution to cool to room temperature.

- Reduction: Place the flask in an ice water bath to control the exothermic reaction. Slowly add 0.1 g of sodium borohydride to the stirred solution. The yellow color of the benzil solution should fade and disappear within approximately 3-10 minutes, indicating the completion of the reduction.[10]
- Hydrolysis and Decomposition of Excess Reagent: After the color has disappeared, continue stirring for an additional 10-15 minutes.[10] Remove the flask from the ice bath and add 5 mL of water. Gently heat the solution to a boil to hydrolyze the borate ester intermediate and decompose any remaining sodium borohydride.[1]
- Crystallization: Add approximately 10 mL more water while the solution is still warm, or until the solution begins to appear cloudy.[1][10] Set the flask aside and allow it to cool slowly to room temperature to facilitate the crystallization of **meso-hydrobenzoin**, which should form as lustrous thin plates.[1]
- Isolation and Drying: Cool the mixture in an ice water bath for 20-30 minutes to maximize crystal formation.[1] Collect the white crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of cold water. Allow the crystals to dry on the filter paper under vacuum. For optimal drying, the product can be transferred to a watch glass and placed in a drying oven at 100°C for 10 minutes if necessary.[8]
- Characterization: Determine the mass and calculate the percent yield. Measure the melting point of the dried product. Characterize the product using FTIR and NMR spectroscopy.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of **meso-hydrobenzoin**.

Data Presentation

Physical and Quantitative Data

Parameter	Benzil (Starting Material)	meso-Hydrobenzoin (Product)	Reference(s)
Molecular Formula	C ₁₄ H ₁₀ O ₂	C ₁₄ H ₁₄ O ₂	,
Molecular Weight	210.23 g/mol	214.26 g/mol	,
Appearance	Yellow crystalline powder	White crystalline solid	[9],[4]
Melting Point	94-95 °C	137-139 °C	[10],,
Typical Yield	N/A	60-70%	[8],

Spectroscopic Data for meso-Hydrobenzoin

Spectroscopy	Peak	Assignment	Reference(s)
FTIR (cm ⁻¹)	~3350-3450 (broad)	O-H stretch	[8]
~3100 (aromatic)	C-H stretch (sp ²)	[8]	
~2950 (aliphatic)	C-H stretch (sp ³)	[8]	
¹ H NMR (DMSO-d ₆ , ppm)	~7.1-7.4 (m, 10H)	Aromatic protons	[3]
~4.97 (s, 2H)	Methine protons (CH-OH)	[3]	
~3.65 (s, 2H)	Hydroxyl protons (OH)	[3]	
¹³ C NMR (DMSO-d ₆ , ppm)	142.21	C (quaternary aromatic)	[9]
127.15	CH (aromatic)	[9]	
127.06	CH (aromatic)	[9]	
126.57	CH (aromatic)	[9]	
77.62	CH-OH (methine)	[9]	

Safety, Handling, and Waste Disposal

Chemical	Hazards	Handling Precautions	Waste Disposal
Benzil	Irritant to skin, eyes, and respiratory tract.	Wear safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid dust formation.[10]	Dispose of in a designated solid chemical waste container in accordance with local, state, and federal regulations.
Sodium Borohydride	Flammable solid, water-reactive (releases flammable H ₂ gas), corrosive, toxic if swallowed.[9]	Handle in a fume hood, away from water and acids.[9] Wear safety goggles, gloves, and a flame-retardant lab coat. Ground containers to prevent static discharge.	Unreacted NaBH ₄ should be quenched carefully by slow addition of a proton source like isopropanol or dilute acetic acid under an inert atmosphere. The resulting borate solution should be disposed of in a designated aqueous waste container.
Ethanol (95%)	Highly flammable liquid and vapor. Causes serious eye irritation.	Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear safety goggles.	Dispose of in a designated flammable solvent waste container.
meso-Hydrobenzoin	Not considered a hazardous substance, but may cause mild irritation.[1][8]	Standard laboratory practices (gloves, goggles) are recommended. Avoid dust formation.	Dispose of in a designated solid chemical waste container.

General Waste Disposal Note: All chemical waste must be handled and disposed of in accordance with institutional guidelines and local, state, and federal regulations.[1] Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.

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